2-Anthraquinonesulfonic acid

Description

Historical Evolution and Academic Trajectory of 2-Anthraquinonesulfonic Acid Studies

The study of this compound is deeply rooted in the history of the synthetic dye industry. The academic and industrial exploration of anthraquinone (B42736) chemistry began in earnest after the structure of alizarin, a natural dye, was elucidated in 1868. This discovery spurred systematic investigations into anthraquinone derivatives. The synthesis of these derivatives through sulfonation became particularly important in the early 20th century, driven by the demand for new textile dyes.

A key advancement came in 1917 when chemists developed improved methods for manufacturing anthraquinone from coal-tar-derived naphthalene (B1677914) and benzene (B151609). The subsequent sulfonation of this anthraquinone precursor yielded this compound. In the industry, it became widely known as "silver salt" because of the silvery sheen of its crystalline sodium salt form. cymitquimica.com Its commercial importance grew with the development of acidic anthraquinone dyes and vat dyes around the same period. The first successful commercial production of anthraquinone vat dyes in the United States was accomplished by Du Pont in 1919, solidifying the role of "silver salt" as a crucial intermediate.

The primary method for its synthesis has historically been the sulfonation of anthraquinone. This electrophilic aromatic substitution reaction is typically performed using fuming sulfuric acid (oleum) at controlled temperatures to favor substitution at the 2-position (beta-position) over the 1-position (alpha-position). google.com Over the decades, research has focused on refining this process, including the development of mercury-free production methods to avoid environmental contamination associated with mercury catalysts that were sometimes used to promote alpha-sulfonation. google.comorgsyn.org

Multidisciplinary Significance of this compound Chemistry

The unique chemical properties of this compound have led to its application in a wide array of scientific and industrial fields. Its significance extends far beyond its historical role as a dye intermediate.

Industrial Chemistry and Catalysis : It serves as an effective catalyst in the alkaline pulping process for paper production, where it enhances delignification. fishersci.se Although discovered as an efficient pulping catalyst even before anthraquinone itself, its higher production cost has limited its widespread use in this specific application.

Electrochemistry and Materials Science : The redox-active nature of the anthraquinone core makes the compound suitable for electrochemical applications. It has been studied as a redox mediator and as a component in aqueous organic redox flow batteries (AORFBs), which are a promising technology for large-scale energy storage. chemrxiv.org Research has also explored immobilizing the compound onto surfaces like activated carbon to create functional composite materials for use as solid-phase redox mediators. Its sodium salt has been used as a dopant in the electrochemical polymerization of polypyrrole films and to improve the conductivity of coated fabrics. sigmaaldrich.com

Analytical Chemistry and Biosensors : The compound and its salts are used in analytical chemistry. For instance, its sodium salt can function as a redox indicator to enhance the sensitivity of DNA biosensors by facilitating electron transfer processes. It has also been used as an in situ photochemical fluorescence probe. fishersci.se Spectrophotometric methods have been developed for its determination in industrial liquors, such as those from pulping processes. researchgate.net

Biological and Neurotherapeutic Research : In the biological realm, this compound has been investigated for its potential neuroprotective properties. Studies have shown it can reduce neuronal cell death by inhibiting key enzymes like caspase-3, which are involved in apoptosis (programmed cell death). This has made it a subject of interest for potential therapeutic applications in conditions involving acute brain injuries.

Overview of Advanced Methodological Frameworks in this compound Research

The study of this compound employs a range of advanced methodological frameworks for its synthesis, purification, characterization, and application-specific analysis.

Synthesis and Purification: The most common synthesis method is the direct sulfonation of anthraquinone using oleum (B3057394) (fuming sulfuric acid) at temperatures between 160–170°C. This process is optimized to achieve selective monosulfonation at the C-2 position. Another approach involves a two-step ring closure and sulfonation, where p-sulpho-benzoyl-ortho-benzoic acid is heated in oleum. Modern research has also focused on developing processes that avoid the use of mercury catalysts, which were historically used to control the position of sulfonation. googleapis.com

Post-synthesis, purification is critical. A common method involves crystallization induced by hydrochloric acid (HCl) to isolate the hydrated form of the acid. Purity is often validated using high-performance liquid chromatography (HPLC) with UV detection.

Characterization Techniques: A suite of analytical techniques is used to confirm the structure and properties of the compound:

Spectroscopy : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the structural integrity, while Fourier-Transform Infrared Spectroscopy (FTIR) helps identify functional groups, such as the S=O stretch of the sulfonic acid group. UV-Vis spectroscopy is also employed, particularly for quantitative analysis in solution. researchgate.net

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used for precise molecular weight verification.

Chromatography : HPLC is a standard method for assessing purity and quantifying the compound in mixtures.

X-ray Crystallography : This technique is used to resolve the three-dimensional crystal structure, including its hydrated forms.

Advanced Analytical and Computational Methods: Researchers utilize advanced methods to study its behavior and degradation. For instance, its degradation under oxidative stress can be analyzed by subjecting it to Fenton reactions (Fe²⁺/H₂O₂) and identifying the resulting products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Computational studies and predictive models are also being applied, for example, to estimate properties like pH-dependent solubility for applications such as organic flow batteries. arxiv.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈O₅S | nih.govchemsrc.comalfa-chemistry.com |

| Molecular Weight | 288.28 g/mol | nih.gov |

| CAS Number | 84-48-0 | nih.govchemsrc.comalfa-chemistry.com |

| Density | 1.585 g/cm³ | chemsrc.com |

| Melting Point | >300 °C | chemicalbook.com |

| Water Solubility | 0.12 g/L (Predicted) | chemfont.ca |

| Appearance | Light yellow to tan powder (sodium salt) | chemicalbook.com |

| IUPAC Name | 9,10-dioxoanthracene-2-sulfonic acid | nih.gov |

Table 2: Synonyms for this compound and its Salts

| Compound | Synonyms | Source(s) |

|---|---|---|

| This compound | 2-Sulfoanthraquinone, beta-Sulfoanthraquinone, 9,10-Anthraquinone-2-sulfonic acid, Anthraquinone-β-sulfonic acid | nih.gov |

| This compound Sodium Salt | Silver Salt, Sodium 2-anthraquinonesulfonate, AMS, Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | cymitquimica.comchemicalbook.com |

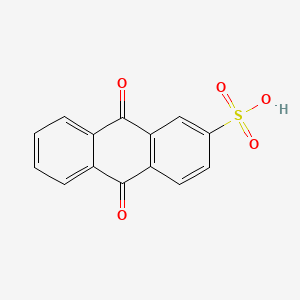

Structure

3D Structure

Properties

IUPAC Name |

9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNWSHJJPDXKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045030 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-48-0 | |

| Record name | 2-Anthraquinonesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthraquinonesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANTHRAQUINONESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0S001C4YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Chemical Derivatization of 2 Anthraquinonesulfonic Acid

Contemporary Synthetic Pathways to 2-Anthraquinonesulfonic Acid

This compound, a pivotal intermediate in the synthesis of a vast array of dyes and functional materials, is primarily produced through the sulfonation of anthraquinone (B42736). Contemporary synthetic strategies focus on optimizing this process for efficiency, selectivity, and environmental sustainability.

Mechanistic Investigations of Direct Sulfonation and Alternative Routes

The traditional and most common method for synthesizing this compound is the direct sulfonation of anthraquinone using oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. This reaction is an electrophilic aromatic substitution, where the electrophile, sulfur trioxide (SO₃), preferentially attacks the β-position (C-2) of the anthraquinone nucleus. This preference is attributed to both steric hindrance at the α-positions (C-1, C-4, C-5, C-8) by the peri-protons and electronic factors. The reaction typically proceeds by dispersing anthraquinone in 20–24% oleum and heating the mixture to 160–170°C. This process, however, can lead to the formation of disulfonic acid byproducts, namely 2,6- and 2,7-anthraquinonedisulfonic acids.

Mechanistic studies have provided insights into the intricacies of this reaction. The sulfonation of anthraquinone is a reversible process, particularly at the α-position. wikipedia.org This reversibility is exploited in some purification strategies. The use of mercury catalysts, historically employed to favor α-sulfonation, has been largely phased out due to environmental concerns. google.com Modern research focuses on mercury-free methods, which often involve carefully controlling reaction conditions to maximize the yield of the desired 2-isomer.

Alternative synthetic routes have been explored to improve regioselectivity and reduce byproducts. One such method involves the ring closure of p-sulpho-benzoyl-ortho-benzoic acid. chemicalbook.inchemicalbook.com This approach avoids the direct sulfonation of the pre-formed anthraquinone ring, thereby offering better control over the position of the sulfonic acid group.

Principles of Green Chemistry in this compound Synthesis

The large volumes of acidic waste generated during traditional sulfonation processes have driven the development of greener synthetic alternatives. scribd.com Key areas of focus include:

Catalyst Development: Research into solid acid catalysts and other reusable catalytic systems aims to replace corrosive and hazardous reagents like oleum.

Solvent-Free and Alternative Solvent Systems: The use of ionic liquids and other environmentally benign reaction media is being investigated to reduce the reliance on harsh solvents. aip.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a promising technique, significantly reducing reaction times and energy consumption. For instance, microwave irradiation at 150°C for 30 minutes has been reported to yield this compound in 68% yield.

Waste Reduction: Processes that minimize the formation of byproducts and allow for the recycling of reagents are central to green chemistry principles. The development of mercury-free sulfonation methods is a significant achievement in this regard.

| Synthetic Method | Reagents | Conditions | Key Advantages/Disadvantages |

| Direct Sulfonation | Anthraquinone, Oleum | 160-170°C | Advantages: Well-established, high throughput. Disadvantages: Harsh conditions, acidic waste, potential for byproducts. |

| Ring Closure | p-Sulpho-benzoyl-ortho-benzoic acid, Oleum | 150°C | Advantages: Higher regioselectivity. Disadvantages: Multi-step process. |

| Microwave-Assisted | Anthraquinone, Sulfonating agent | 150°C, 30 min | Advantages: Reduced reaction time, energy efficient. Disadvantages: Scalability may be a concern. |

Targeted Functionalization and Synthesis of this compound Derivatives

The sulfonic acid group in this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for various applications.

Synthesis of Substituted Anthraquinonesulfonic Acids (e.g., Bromamine (B89241) Acid)

A prominent example of a derivative is bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a crucial intermediate for many acid and reactive dyes. wikipedia.orgresearchgate.netresearchgate.net The synthesis of bromamine acid typically involves a multi-step process starting from 1-aminoanthraquinone (B167232). researchgate.netresearchgate.net The conventional "oleum method" involves the sulfonation of 1-aminoanthraquinone with oleum to produce 1-aminoanthraquinone-2-sulfonic acid, which is then brominated. researchgate.net An alternative "solvent method" is also employed. researchgate.net

Researchers have developed methods for synthesizing various analogues of bromamine acid with different substituents at the 2-position of the anthraquinone core. researchgate.net For example, 1-aminoanthraquinone can be converted to its 2-hydroxymethyl derivative, which can then be transformed into the corresponding carbaldehyde, carboxylic acid, or nitrile. researchgate.net Subsequent bromination of these intermediates yields the desired bromaminic acid derivatives in high yields. researchgate.net

Preparation of Conjugates and Polymeric Architectures Incorporating this compound

The unique electronic and photochemical properties of the anthraquinone core have led to the incorporation of this compound into more complex molecular structures, including conjugates and polymers. These materials find applications in areas such as photocatalysis, sensing, and advanced materials. researchgate.netuni-regensburg.deresearchgate.net

For instance, 2-anthraquinonesulfonate has been used as a water-soluble photocatalyst. researchgate.netuni-regensburg.de Its ability to engage in hydrogen atom transfer and proton-coupled electron transfer events makes it a versatile catalyst for various organic transformations in aqueous media. researchgate.net

Furthermore, this compound and its derivatives have been immobilized on polymeric supports to create functional materials. researchgate.net For example, it has been incorporated into polyamide 6 (PA6) and polyethylene (B3416737) terephthalate (B1205515) (PET) to create polymer biocarriers with enhanced catalytic activity for biodenitrification. researchgate.net The sulfonic acid group facilitates the covalent attachment or strong interaction with the polymer matrix. Gel polymer electrolytes based on polyvinyl alcohol (PVA) have been fabricated with this compound sodium salt as a redox additive for use in supercapacitors. rsc.org

Regioselectivity and Stereoselectivity in this compound Derivatization Reactions

Controlling the position and orientation of functional groups during the derivatization of this compound is crucial for achieving the desired properties in the final product.

Regioselectivity , the preference for reaction at one position over another, is a key consideration in the synthesis of substituted anthraquinones. As discussed, the direct sulfonation of anthraquinone favors the 2-position. In the synthesis of bromamine acid, the sulfonation of 1-aminoanthraquinone is directed to the 2-position. researchgate.net Further substitutions on the anthraquinone ring are governed by the directing effects of the existing substituents.

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant when chiral centers are introduced into the derivatives of this compound. While the core anthraquinone structure is planar, the addition of chiral side chains or the formation of chiral complexes can lead to stereoisomers. For example, the combination of anthraquinone sulfonate photocatalysts with asymmetric catalysts has been shown to be an effective strategy for preparing products with high enantioselectivities. uni-regensburg.de Research has also explored the formation of inclusion complexes with cyclodextrins, where the stereochemistry of the host-guest interaction is important. iaea.org

| Derivative Class | Synthetic Approach | Key Features and Applications |

| Substituted Anthraquinonesulfonic Acids | Sulfonation, Halogenation, Nitration, etc. of substituted anthraquinones. | Important intermediates for dyes (e.g., bromamine acid). researchgate.netresearchgate.net |

| Conjugates | Covalent or non-covalent attachment to other molecules (e.g., biomolecules, photosensitizers). | Used in photocatalysis, sensing, and photodynamic therapy. researchgate.netuni-regensburg.de |

| Polymeric Architectures | Incorporation into polymer backbones or as pendant groups. | Functional materials for catalysis, energy storage, and separation. researchgate.netrsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Anthraquinonesulfonic Acid and Its Chemical Congeners

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Anthraquinonesulfonic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the compound's integrity and the assignment of its complex aromatic structure.

In the ¹³C NMR spectrum, the carbonyl carbons (C-9 and C-10) of the anthraquinone (B42736) structure are characteristically found at the most downfield positions, often above 180 ppm. researchgate.net The remaining aromatic carbons would resonate between approximately 120 and 150 ppm, with their precise shifts determined by the electronic effects of the substituents. The carbon atom directly bonded to the sulfonic acid group (C-2) would experience a significant downfield shift. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning each proton and carbon signal by revealing their connectivity.

Table 1: Representative ¹H and ¹³C NMR Data for the Anthraquinone Moiety in a 2-Sulfonyl Derivative (AQS2 in CDCl₃ and D₂O) gatech.edu

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity (for ¹H) | Inferred Assignment |

| ¹H (Aromatic) | 7.81 - 8.69 | m, dd, d | Protons on the anthraquinone ring system |

| ¹³C (Carbonyl) | ~194 | s | C-9, C-10 |

| ¹³C (Aromatic) | 137 - 155 | s, d | Carbons of the anthraquinone ring system |

Note: Data is for the derivative N,N-Bis(3-aminopropyl)-2-anthraquinonesulfonamide dihydrochloride (B599025) and serves as a reference for the expected chemical shifts in this compound.

Advanced Mass Spectrometry Techniques for Impurity Profiling and Molecular Weight Determination

Advanced mass spectrometry (MS) techniques are critical for verifying the molecular weight of this compound and for identifying and quantifying impurities. The nominal molecular weight of this compound (C₁₄H₈O₅S) is 288.28 g/mol .

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this compound due to its polar nature. researchgate.net ESI-MS allows for soft ionization, which typically keeps the molecule intact and facilitates accurate molecular weight determination. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS) is a powerful method for impurity profiling. researchgate.net This technique separates the main compound from its impurities, such as isomers (e.g., 1-anthraquinonesulfonic acid) and disulfonated byproducts (e.g., 2,6- and 2,7-anthraquinonedisulfonic acids), which can arise during the sulfonation of anthraquinone. Tandem mass spectrometry (MS/MS) can be employed to further characterize these impurities by analyzing their fragmentation patterns. A common fragmentation pathway for sulfonated anthraquinones involves the cleavage of the C-S bond, leading to the loss of the sulfonic acid group (SO₃).

Table 2: Predicted m/z Values for this compound Adducts in Mass Spectrometry

| Adduct | Formula | Predicted m/z | Ionization Mode |

| [M+H]⁺ | [C₁₄H₉O₅S]⁺ | 289.0165 | Positive |

| [M+Na]⁺ | [C₁₄H₈O₅SNa]⁺ | 310.9985 | Positive |

| [M-H]⁻ | [C₁₄H₇O₅S]⁻ | 287.0019 | Negative |

| [M+Na-2H]⁻ | [C₁₄H₇O₅SNa-H]⁻ | 308.9839 | Negative |

X-ray Crystallography and Single-Crystal Diffraction Analyses of this compound Salts and Complexes

X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a compound in its crystalline state. While obtaining suitable single crystals of the free acid can be challenging, the crystal structure of its sodium salt, sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, has been successfully determined by single-crystal X-ray diffraction. csic.es

Table 3: Crystallographic Data for Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate Hydrate csic.es

| Parameter | Value |

| Compound | Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 17.395(5) |

| b (Å) | 6.625(2) |

| c (Å) | 5.537(1) |

| β (°) | 91.87(2) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 253 |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying the functional groups and probing the molecular structure of this compound.

FTIR spectroscopy is particularly effective for identifying the characteristic vibrations of the sulfonic acid and carbonyl groups. The sulfonic acid group gives rise to strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. A characteristic peak around 1180 cm⁻¹ is often cited for the S=O stretch in sulfonated anthraquinones. The stretching vibration of the C=O groups of the quinone structure appears as a strong band, typically around 1675 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds and aromatic ring vibrations often produce strong Raman signals. The characteristic ring vibrations of the anthraquinone skeleton are readily observable. In-situ Raman spectroscopy can be used to monitor reactions, such as tracking the kinetics of synthesis or degradation processes.

Table 4: Key Vibrational Frequencies for this compound and its Salts

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~1675 | FTIR, Raman | C=O Stretching (Quinone) |

| ~1600-1450 | FTIR, Raman | Aromatic C=C Ring Stretching |

| ~1180 | FTIR | S=O Asymmetric Stretching (Sulfonate) |

| ~1040 | FTIR | S-O Symmetric Stretching (Sulfonate) |

| 3500-3300 | FTIR | O-H Stretching (in hydrated salts) |

Electronic Spectroscopy (UV-Vis, Fluorescence) and Excited State Dynamics of this compound

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and excited state properties of this compound. These properties are fundamental to its applications as a dye, photosensitizer, and redox indicator. researchgate.net

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the anthraquinone chromophore. In aqueous solution, it typically exhibits a strong absorption band around 254-260 nm and another distinct, less intense band in the near-UV region, centered at approximately 330-335 nm. gatech.eduescholarship.org The position and intensity of these bands can be influenced by the solvent polarity and pH, a phenomenon known as solvatochromism.

Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its photochemical behavior. Anthraquinone derivatives are known to phosphoresce from their triplet state (T₁). gatech.edu this compound can act as a photosensitizer, generating reactive oxygen species (ROS) under UV irradiation, which enables its use as a fluorescence probe. researchgate.net The study of its excited state dynamics, including the efficiency of intersystem crossing to the triplet state and the lifetime of this state, is crucial for understanding its role in photochemical reactions and its potential applications in photoredox catalysis.

Table 5: Electronic Absorption Maxima (λₘₐₓ) for this compound

| Wavelength (λₘₐₓ) | Solvent/Conditions | Transition Type (Tentative) | Reference(s) |

| ~254 nm | Water | π → π | researchgate.net |

| ~330-335 nm | Water / Aqueous Buffer | n → π | gatech.eduescholarship.org |

Electrochemical Behavior and Redox Chemistry of 2 Anthraquinonesulfonic Acid

Detailed Electrochemical Characterization (e.g., Cyclic Voltammetry, Chronoamperometry)

The electrochemical behavior of 2-anthraquinonesulfonic acid (2-AQS) is characterized by a reversible two-electron, two-proton transfer process. This has been extensively studied using techniques like cyclic voltammetry (CV) and chronoamperometry. nih.govnih.gov

Cyclic voltammetry of 2-AQS typically reveals a pair of well-defined redox peaks corresponding to the reduction of the anthraquinone (B42736) moiety to its hydroquinone (B1673460) form and the subsequent re-oxidation. nih.govnih.gov The potential of these peaks is highly dependent on the pH of the electrolyte, which is a key characteristic of quinone electrochemistry. nih.gov Studies have shown that the redox potential of 2-AQS can be tuned by modifying its chemical structure, for example, by introducing electron-donating or electron-withdrawing groups. nih.govharvard.edu For instance, the introduction of hydroxyl (-OH) or amino (-NH2) groups at position one of the anthraquinone structure affects the redox potentials. nih.gov Specifically, AQS-1-OH exhibits a higher redox potential (−0.44 V) compared to AQS (−0.46 V), while AQS-1-NH2 has a lower redox potential (−0.55 V). nih.gov

Chronoamperometry, a technique where the potential is stepped and the resulting current is measured as a function of time, has been used to study the kinetics of electron transfer and to determine diffusion coefficients. chemrxiv.orgacs.org These measurements are crucial for understanding how 2-AQS behaves in various electrochemical applications, such as in flow batteries where the rate of reaction can impact performance. chemrxiv.orgacs.org

The electrochemical response of 2-AQS is also influenced by the electrode material. Modified electrodes, such as those treated to have specific functional groups, can enhance the electrocatalytic activity towards 2-AQS, leading to improved electrochemical performance. nih.gov

Electron Transfer Kinetics and Thermodynamic Studies of this compound Redox Couples

The electron transfer kinetics of the 2-AQS redox couple have been a subject of significant research, particularly in the context of its application as a redox mediator and in energy storage systems. nih.govharvard.edu The rate of electron transfer is a critical parameter that influences the efficiency of electrochemical processes. nih.gov

Thermodynamic studies, often coupled with electrochemical measurements, provide insights into the stability and energy levels of the different redox states of 2-AQS. nih.govharvard.edu The redox potential of 2-AQS is a key thermodynamic parameter. For example, this compound (AQS) has a more negative redox potential (-0.46 V) compared to its disulfonated counterpart, anthraquinone-2,6-disulfonate (AQDS), indicating differences in their thermodynamic stability. nih.gov The introduction of functional groups can further tune these properties. For instance, AQS has a reduction potential about 20 mV lower than anthraquinone disulfonic acid (AQDS). harvard.edu

The kinetics and thermodynamics of 2-AQS are also intricately linked to the pH of the solution due to the involvement of protons in the redox reaction. nih.gov A quantitative model based on the "scheme of squares" for a 2H+, 2e- system has been developed to describe the complex interplay between electron transfer and protonation steps across the full aqueous pH range (0-13). nih.gov This model demonstrates that at very high pH (above 12), a simple two-electron transfer (EE) process occurs. As the pH decreases, the mechanism becomes more complex, transitioning through EECC (pH 10), ECEC (pH 4-7), and finally CECE (pH 1 and below) pathways, where 'C' represents a chemical (protonation) step and 'E' represents an electron transfer step. nih.gov

Electrocatalytic Activity of this compound in Organic Transformations

This compound has demonstrated notable electrocatalytic activity in various organic transformations. Its ability to act as a redox mediator facilitates electron transfer between an electrode and a substrate, thereby catalyzing reactions that might otherwise be slow or require harsh conditions. nih.gov

One area of application is in the degradation of organic pollutants. For instance, 2-AQS, when covalently modified onto materials like NH2-MIL-101(Fe), can act as a redox mediator to enhance the degradation of compounds like bisphenol A through persulfate activation. researchgate.netmdpi.com

Furthermore, 2-AQS has been investigated for its role in enhancing anaerobic digestion processes when immobilized on materials like granular activated carbon. Studies have shown that it can increase the electron transfer capacity, although its role as a terminal electron acceptor can sometimes compete with processes like methanogenesis.

The electrocatalytic properties of 2-AQS are also utilized in the synthesis of other organic compounds. For example, it has been used in the alkaline oxidative degradation of carbohydrates like lactose. acs.orglookchem.com

Application of this compound in Advanced Electrochemical Energy Storage Systems

This compound and its derivatives have emerged as promising candidates for the negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs). harvard.edursc.org Their advantages include high solubility in aqueous solutions, fast and reversible two-electron redox kinetics, and the ability to tune their redox potential through molecular design. harvard.edursc.orgnih.gov

Performance and Stability of this compound in Redox Flow Batteries

The performance of 2-AQS in redox flow batteries is determined by several factors, including its electrochemical reversibility, solubility, and long-term stability. nih.govsci-hub.se Research has shown that anthraquinone-based flow batteries can achieve high coulombic and energy efficiencies. rsc.orgsci-hub.se For instance, a flow battery utilizing a 2-AQS derivative demonstrated an average coulombic efficiency of 96.8% and an energy efficiency of 82.4% over 200 cycles. rsc.org

The stability of the electrolyte is a critical factor for the long-term operation of redox flow batteries. nih.gov Studies have investigated the stability of sulfonated anthraquinone electrolytes under various operating conditions, including state of charge (SoC), current load, and temperature. nih.gov It has been observed that the degradation rate is higher at a fully charged state (100% SoC) compared to a partially charged state (50% SoC). nih.gov For example, at 20°C, the capacity decay for a fully charged electrolyte was 0.9% per day, while at 50% SoC, it was as low as 0.02% per day. nih.gov

Mechanistic Studies of Degradation and Side Reactions in Energy Storage Media

A key challenge in the development of anthraquinone-based redox flow batteries is the chemical and electrochemical degradation of the active species over repeated cycling. chemrxiv.orgnih.gov Several degradation mechanisms have been identified. One common side reaction is the formation of quinhydrone (B85884) complexes between the oxidized and reduced forms of the anthraquinone molecule. rcsi.science

Another degradation pathway involves the decomposition of the anthraquinone structure itself. For example, anthraquinone-2,7-disulfonic acid (AQDS) can decompose to anthrone(anthranol)-2,7-disulfonic acid (ADS) during cycling. chemrxiv.org

Researchers are exploring various strategies to mitigate these degradation pathways and extend the lifetime of the electrolytes. chemrxiv.orgrcsi.science One approach is the electrochemical regeneration of the degraded species. For instance, it has been demonstrated that the decomposed product ADS can be electrochemically converted back to AQDS. chemrxiv.org Another strategy involves the functionalization of the anthraquinone molecule to improve its stability. rcsi.science For example, the use of a poly(diallyldimethylammonium) polycation with AQDS has been shown to suppress the formation of quinhydrone complexes. rcsi.science

Development of Electrochemical Sensors and Biosensors Utilizing this compound

The unique electrochemical properties of this compound have led to its use in the development of various electrochemical sensors and biosensors. researchgate.netresearchgate.net It can function as a redox indicator, facilitating signal transduction and enhancing the sensitivity and selectivity of the sensor. sigmaaldrich.com

In the realm of biosensors, 2-AQS has been employed to improve the performance of DNA biosensors. Its ability to intercalate with DNA and its reversible redox behavior allow for the electrochemical detection of DNA hybridization events. nih.gov The development of a quantitative model for the redox behavior of anthraquinone sulfonates across a wide pH range is expected to aid in the design of more accurate DNA sensors. nih.gov

Furthermore, 2-AQS has been used as a component in biosensors for the detection of other biologically relevant molecules. For example, it has been investigated as a redox mediator in nitrate (B79036) biosensors employing nitrate reductase. researchgate.netresearchgate.net In this application, 2-AQS facilitates electron transfer between the enzyme and the electrode surface. researchgate.net

The sodium salt of this compound has also been incorporated into nanocomposites for the fabrication of electrochemical sensors. For instance, it has been used in conjunction with polypyrrole and functionalized carbon nanofibers to create magnetic field sensors with improved electrical conductivity. sapub.org Additionally, a nanocomposite of polyethyleneimine, gold nanoparticles, and anthraquinone-2-carboxylic acid has been used to develop a sensor for the detection of cysteine. electrochemsci.org

Photophysical and Photochemical Pathways of 2 Anthraquinonesulfonic Acid

Photoexcitation, Energy Transfer, and Deactivation Pathways

Upon absorption of light, typically in the UVA region with an absorption maximum around 365 nm, 2-Anthraquinonesulfonic acid (AQ2S) is promoted to an excited singlet state. unito.it From this state, it can undergo several deactivation processes. One primary pathway is intersystem crossing to the more stable triplet state. This triplet state is photochemically reactive and plays a crucial role in subsequent reactions. researchgate.net

Deactivation of the excited states can occur through various non-radiative and radiative pathways. Fluorescence from the singlet state is generally low, indicating that intersystem crossing to the triplet state is a highly efficient process. nih.gov The triplet state can then be quenched by other molecules through energy transfer or electron transfer processes. For instance, in the presence of oxygen, the triplet state can transfer its energy to ground-state oxygen (³O₂) to form singlet oxygen (¹O₂), a reactive oxygen species. unito.itnih.gov Alternatively, the excited triplet state can engage in electron transfer reactions, leading to the formation of radical species. researchgate.net

The pH of the solution significantly influences the stability and reactivity of the transient species formed upon irradiation of AQ2S. unito.it For example, in the presence of chloride ions, the photochemically excited triplet state of anthraquinonesulfonic acid can accept an electron to form a semiquinone radical. researchgate.net This radical can then be oxidized back to the ground state anthraquinone (B42736) by oxygen, completing a reaction cycle. researchgate.net

Quantum Yields and Photostability Assessment in Diverse Environments

The efficiency of a photochemical process is often quantified by its quantum yield, which is the number of specified events occurring per photon absorbed by the system. For this compound, the quantum yields of various processes have been studied in different environments.

The quantum yield for the photooxidation of chloride by photochemically excited anthraquinonesulfonic acid has been reported to be between 0.1 and 0.13. researchgate.net This process, which can occur in sunlight, results in the formation of chlorine and stores some of the absorbed light energy as chemical energy. researchgate.net

The production of singlet oxygen is another important photochemical process. One study found that the quantum yield of singlet oxygen production by anthraquinone-2-carboxylic acid in acetonitrile (B52724) was 0.76. nih.gov While this is not 2-AQS, it provides an indication of the high efficiency of singlet oxygen generation by anthraquinone derivatives. In contrast, the quantum yield of singlet oxygen production by the parent compound, anthraquinone, in benzene (B151609) is about 0.17. nih.gov

The photostability of 2-AQS and its derivatives is dependent on the surrounding environment. When adsorbed on surfaces like titanium dioxide (TiO₂), photosensitized oxidation can lead to the formation of colorless photoproducts, indicating degradation of the molecule. nih.gov Conversely, when adsorbed on more inert surfaces like silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃), the molecule is significantly more stable. nih.gov

Photodegradation Mechanisms of this compound in Aquatic Systems

The degradation of this compound in aquatic environments can proceed through both direct and indirect photolysis mechanisms. These processes are critical for understanding the environmental fate of this compound and its derivatives.

Direct Photolysis and Its Chemical Intermediates

Direct photolysis occurs when 2-AQS absorbs sunlight directly, leading to the breaking of chemical bonds. unito.it Upon photoexcitation, 2-AQS can undergo various reactions, leading to its degradation. The initial step is the formation of excited singlet and triplet states. The reactive triplet state can then undergo further reactions.

One of the key intermediates in the photochemistry of anthraquinones is the semiquinone radical, which is formed through processes like electron transfer or hydrogen abstraction. researchgate.net In the presence of oxygen, this radical can be oxidized back to the parent anthraquinone, but it can also participate in degradation pathways. researchgate.net The specific chemical intermediates formed during the direct photolysis of 2-AQS in aquatic systems can be complex and are influenced by factors such as pH and the presence of other dissolved species. unito.it

Indirect Photolysis via Reactive Oxygen Species (ROS) Generation (e.g., Hydroxyl Radicals, Singlet Oxygen)

Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by the absorption of light by other substances in the water, known as photosensitizers. 2-AQS itself can act as a photosensitizer, generating reactive oxygen species (ROS) that can then react with and degrade other organic molecules, as well as 2-AQS itself. unito.it

The primary ROS generated by excited 2-AQS are singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). nih.gov Singlet oxygen is formed through energy transfer from the triplet state of 2-AQS to molecular oxygen. unito.it Superoxide radicals can be formed when the excited 2-AQS interacts with water, leading to the formation of a quinone-water exciplex that subsequently reacts with oxygen. nih.gov

Hydroxyl radicals (•OH) are another highly reactive ROS that can contribute to the degradation of 2-AQS. nih.gov While 2-AQS is a known generator of other ROS, it is also susceptible to attack by hydroxyl radicals. Studies on similar compounds like anthraquinone and its hydroxylated derivatives have shown that they are moderately to highly reactive with hydroxyl radicals. nih.gov The interaction of these powerful oxidizing agents with the aromatic structure of 2-AQS leads to its breakdown into smaller, often less colored, molecules.

Role of this compound in Photocatalysis and Environmental Photoremediation

The photochemical properties of this compound make it a valuable compound in the fields of photocatalysis and environmental photoremediation. nih.gov Its ability to absorb light and mediate electron transfer processes is key to these applications. nih.govnih.gov

Dye-Sensitized Photocatalytic Systems Mediated by this compound

In dye-sensitized photocatalytic systems, a dye absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). uj.edu.pl This process initiates a series of redox reactions that can lead to the degradation of pollutants. While not a dye in the traditional sense, 2-AQS and its derivatives can act as photosensitizers. nih.gov

Synergistic Effects in this compound-Driven Photoreactions

The photocatalytic efficiency of this compound can be significantly enhanced through synergistic interactions with other materials or chemical species. These synergies often involve the coupling of AQS with catalysts or mediators that can facilitate electron transfer, enhance reactant adsorption, or promote the generation of highly reactive species.

A prominent example of such synergy is the use of AQS in combination with metal-organic frameworks (MOFs) and persulfate (PS) for the degradation of organic pollutants. researchgate.netmdpi.com In one study, AQS was covalently bonded to an amine-functionalized iron-based MOF, NH₂-MIL-101(Fe). researchgate.netmdpi.comsemanticscholar.org This composite material, AQS-NH₂-MIL-101(Fe), was used as a redox mediator to activate persulfate for the degradation of Bisphenol A (BPA). researchgate.net The system achieved an impressive 97.7% degradation of BPA, demonstrating a strong synergistic effect between the components. researchgate.netmdpi.comsemanticscholar.org

The proposed mechanism for this synergy involves the following steps:

The MOF acts as a robust support and may participate in the initial photo-excitation process.

AQS acts as a photosensitizer and, upon irradiation, facilitates electron transfer processes.

The AQS/AQSH• redox couple acts as an electron shuttle, mediating the activation of persulfate (S₂O₈²⁻) to generate highly potent sulfate (B86663) radicals (SO₄•⁻).

These sulfate radicals, along with other reactive oxygen species like superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH), are powerful oxidizing agents that efficiently degrade the target pollutant (BPA). mdpi.com

The role of AQS as a redox mediator is crucial; it bridges the photocatalytic cycle with the persulfate activation process, leading to a much higher degradation efficiency than could be achieved by the individual components alone.

| System | Target Process | Synergistic Partner(s) | Observed Outcome | Reference |

|---|---|---|---|---|

| AQS-NH₂-MIL-101(Fe) | Degradation of Bisphenol A (BPA) | NH₂-MIL-101(Fe), Persulfate (PS) | Achieved 97.7% degradation of BPA. AQS acts as a redox mediator to activate persulfate. | researchgate.netmdpi.comsemanticscholar.org |

| AQS / β-alanine | Benzylidenemalononitrile Synthesis | β-alanine | AQS photocatalytically produces an aldehyde intermediate and H₂O₂, while β-alanine organocatalyzes the subsequent condensation reaction. | uni-regensburg.de |

Environmental Chemistry and Advanced Remediation Strategies for 2 Anthraquinonesulfonic Acid Contamination

Advanced Oxidation Processes (AOPs) for 2-Anthraquinonesulfonic Acid Degradation

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies capable of degrading recalcitrant organic pollutants like this compound. These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can oxidize a broad spectrum of organic compounds, ultimately leading to their mineralization into carbon dioxide and water. e3s-conferences.orgnih.gov The application of AOPs is particularly relevant for industrial effluents containing stable and often toxic compounds that are resistant to conventional biological treatments. whiterose.ac.uk

Ozonation and Peroxone-Based Treatments

Ozonation is an established AOP that utilizes ozone (O3) as a strong oxidant. researchgate.net The process can directly react with organic molecules or decompose to form hydroxyl radicals, especially at higher pH values. For anthraquinone-based dyes, ozonation has been shown to be effective in color removal. whiterose.ac.uk For instance, in the degradation of Reactive Blue 19, an anthraquinone (B42736) dye, ozonation proved to be a viable treatment method. nih.gov

The peroxone process, which combines ozone with hydrogen peroxide (H2O2), can enhance the degradation efficiency by promoting the formation of hydroxyl radicals. This combination often leads to a more rapid and complete mineralization of the target pollutants compared to ozonation alone. researchgate.net Research on the ozonation of pharmaceutical wastewaters, which can contain complex sulfonated aromatic structures, has demonstrated that the addition of hydrogen peroxide can significantly improve the degradation rates. researchgate.net

Fenton and Photo-Fenton Oxidation Systems

The Fenton process involves the reaction between hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. e3s-conferences.orgbrieflands.com It is considered one of the most effective AOPs for treating wastewater containing hazardous organic pollutants. e3s-conferences.org The reaction is typically carried out under acidic conditions (pH ~3) for optimal radical production. nih.govbrieflands.com The Fenton reaction proceeds through a catalytic cycle where iron ions are regenerated, allowing for the continuous production of hydroxyl radicals. e3s-conferences.org The primary steps involve oxidation, neutralization, flocculation, and sedimentation. brieflands.com

The efficiency of the Fenton process is influenced by several factors, including the concentrations of H2O2 and Fe2+, the pH of the solution, and the reaction time. nih.govbrieflands.com Studies on the degradation of various dyes have shown that optimizing the H2O2/Fe2+ molar ratio is crucial for maximizing removal efficiency. e3s-conferences.orgnih.gov For example, in the treatment of wastewater containing Reactive Blue 19, optimal conditions were found to be an initial pH of 3.0, 1.5 mM H2O2, and 0.25 mM Fe2+. nih.gov

The photo-Fenton process is an enhancement of the conventional Fenton reaction, where the use of UV or visible light accelerates the regeneration of Fe2+ from Fe3+ and promotes the photolysis of H2O2, thereby generating additional hydroxyl radicals. This leads to a significant increase in the degradation rate of organic pollutants. nih.gov The photo-Fenton process has been successfully applied to the degradation of various dye classes, including anthraquinones. nih.gov

| Parameter | Fenton Process | Photo-Fenton Process |

| Primary Oxidant | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH) |

| Catalyst | Ferrous Iron (Fe2+) | Ferrous Iron (Fe2+) |

| Light Requirement | No | UV/Visible Light |

| Typical pH | Acidic (around 3) | Acidic (around 3) |

| Relative Efficiency | High | Very High |

Electrochemical Oxidation and Reduction for Transformation

Electrochemical AOPs offer a versatile and environmentally friendly approach to wastewater treatment by generating oxidants in situ, thus avoiding the transport and storage of hazardous chemicals. researchgate.net

Electrochemical Oxidation , also known as anodic oxidation, involves the direct or indirect oxidation of pollutants at the anode surface. In direct oxidation, the pollutant is adsorbed onto the anode and destroyed by electron transfer. In indirect oxidation, reactive species like hydroxyl radicals, active chlorine, or hydrogen peroxide are electrochemically generated in the bulk solution and then react with the pollutant. The choice of anode material is critical, with materials like boron-doped diamond (BDD) and lead dioxide (PbO2) being highly effective for the mineralization of organic compounds. researchgate.net

Electrochemical Reduction can also play a role in the transformation of this compound. The quinone moiety in the anthraquinone structure is susceptible to electrochemical reduction. harvard.edu This process can lead to the formation of less stable intermediates that may be more amenable to further degradation. harvard.edu Studies on anthraquinone derivatives have shown that they can be reversibly oxidized and reduced, a property exploited in applications like redox flow batteries but also relevant for their environmental transformation. nih.govchemrxiv.org For instance, the electrochemical reduction of anthraquinone can lead to the formation of anthrahydroquinone, which can then undergo further reactions. harvard.edu

Adsorption and Separation Technologies for this compound Removal

Adsorption and membrane-based separation are effective physical methods for removing dissolved pollutants like this compound from water. nih.govijstre.com These technologies are often used as primary treatment steps or in conjunction with other processes for comprehensive wastewater management. whiterose.ac.uk

Adsorption Kinetics and Isotherms on Novel Sorbent Materials

Adsorption is a widely used technique for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. ijstre.commdpi.com The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

The performance of an adsorbent is evaluated by studying its adsorption kinetics and equilibrium isotherms.

Adsorption Kinetics describes the rate of adsorbate uptake and provides insights into the mechanism of adsorption. Common kinetic models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for the adsorption of dyes onto various adsorbents, suggesting that chemisorption may be the rate-limiting step. nih.govmdpi.comnih.gov

Adsorption Isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are frequently used to analyze experimental data. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. nih.govmdpi.comnih.gov

Recent research has focused on developing novel and low-cost adsorbents from various materials, including agricultural waste and biomass. whiterose.ac.uk For example, magnetic nanocomposites derived from walnut shells and activated carbon from coconut shells have shown high efficiency in removing anthraquinone-based dyes like Alizarin Red S and Remazol Brilliant Blue R. nih.govmdpi.com

| Adsorbent | Target Dye | Kinetic Model Fit | Isotherm Model Fit | Maximum Adsorption Capacity (mg/g) |

| Magnetic Nanocomposite (from Walnut Shell) mdpi.com | Alizarin Red S | Pseudo-second-order | Langmuir | 115.35 |

| Activated Carbon (from Coconut Shell) nih.gov | Remazol Brilliant Blue R | Pseudo-second-order | Freundlich | Not specified |

| Acid-activated Dalbergia sissoo leaf powder nih.gov | Alizarin Red S | Pseudo-second-order | Freundlich | 9.97 (DS), 21.35 (DSMNC) |

Membrane Filtration and Nanofiltration for Effluent Treatment

Membrane filtration technologies, particularly nanofiltration (NF), are increasingly used for treating industrial wastewater containing dyes and other organic compounds. ijstre.comnih.gov Nanofiltration is a pressure-driven process that uses membranes with pore sizes typically in the range of 1 nanometer. nih.gov This allows for the separation of multivalent ions and larger organic molecules from monovalent ions and water. nih.gov

In the context of treating effluents containing this compound, nanofiltration can offer several advantages:

High Rejection of Dyes: NF membranes can effectively retain colored organic molecules, leading to a high degree of color removal.

Potential for Resource Recovery: Depending on the process, it may be possible to recover and reuse certain components from the wastewater stream.

Reduced Chemical Usage: Compared to chemical precipitation, membrane processes generally require fewer chemical additives. nih.gov

However, the performance of NF membranes can be affected by the harsh conditions of some industrial effluents, such as extreme pH. nih.govmiragenews.com Recent developments have focused on creating acid-resistant NF membranes that can operate effectively in strongly acidic wastewater, showing high retention for organic molecules while allowing the passage of acid for potential recovery. miragenews.com For example, a novel acid-resistant nanofiltration membrane demonstrated superior performance in separating pigments from acidic solutions compared to commercial membranes. miragenews.com

Bioremediation and Microbial Degradation Pathways of this compound

The bioremediation of this compound (2-AQSA) and related sulfonated anthraquinone compounds is a critical area of research due to their persistence in the environment. Microbial degradation offers a promising and environmentally compatible approach to address contamination from these synthetic chemicals, which are widely used in the dye industry. The complex aromatic structure and the presence of the sulfonate group make these compounds recalcitrant to natural degradation processes. However, specific microorganisms and microbial consortia have demonstrated the ability to break down these pollutants through various metabolic pathways.

Identification of Microbial Strains and Consortia for Degradation

The successful bioremediation of sulfonated anthraquinones relies on the identification and application of microorganisms with the specific metabolic capabilities to degrade these complex molecules. Researchers have isolated several individual bacterial strains and developed microbial consortia that are effective in this process.

Several individual bacterial strains have been identified for their capacity to degrade sulfonated anthraquinones under different environmental conditions. For instance, Pseudomonas nitroreducens WA, isolated from a dye-degrading consortium, has shown high efficiency in the anaerobic desulfonation of sodium 1-aminoanthraquinone-2-sulfonate, achieving 99% removal in 36 hours under optimal conditions. researchgate.net Another notable strain is Rhodococcus pyridinivorans GF3, which was isolated from contaminated soil and can aerobically degrade various anthraquinone compounds. researchgate.net Other identified bacteria such as Sphingomonas herbicidovorans FL have demonstrated the ability to break down compounds like 1-amino-4-bromoanthraquinone-2-sulfonic acid. nih.gov Studies have also pointed to the capabilities of Bacillus subtilis and Pseudomonas stutzeri in decolorizing textile dyes, indicating their potential for bioremediation applications. researchgate.net

In addition to individual strains, microbial consortia, which are communities of different microorganisms, often exhibit more robust and complete degradation capabilities. Aerobic bacterial granules (ABGs), predominantly composed of Proteobacteria and Firmicutes, have been shown to tolerate and degrade high concentrations of anthraquinone dyes. nih.gov The Reactive Blue 19-degrading consortium WRB is another example, from which the potent Pseudomonas nitroreducens WA strain was isolated. researchgate.net This consortium demonstrated the ability to not only desulfonate the target compound but also to further reduce the resulting sulfite (B76179) to sulfide, showcasing the synergistic metabolic activities within the community. researchgate.net

Table 1: Microbial Strains and Consortia Involved in Sulfonated Anthraquinone Degradation

| Microbial Agent | Type | Target Compound(s) | Key Findings |

| Pseudomonas nitroreducens WA | Single Strain | Sodium 1-aminoanthraquinone-2-sulfonate, Sodium anthraquinone-2-sulfonate | Achieved 99% anaerobic desulfonation in 36 hours. researchgate.net |

| Rhodococcus pyridinivorans GF3 | Single Strain | Anthraquinone compounds (e.g., 1-amino-4-bromoanthraquinone-2-sulfonic acid) | Capable of aerobic degradation of nine different anthraquinone compounds. researchgate.net |

| Sphingomonas herbicidovorans FL | Single Strain | 1-amino-4-bromoanthraquinone-2-sulfonic acid | Degrades the compound into smaller molecules like phthalic acid. nih.gov |

| Aerobic Bacterial Granules (ABGs) | Consortium | Reactive Blue 4 | Contains Proteobacteria and Firmicutes; tolerates high dye concentrations. nih.gov |

| Consortium WRB | Consortium | Reactive Blue 19 | Source of P. nitroreducens WA; capable of desulfonation and sulfite reduction. researchgate.net |

Enzymatic Mechanisms of this compound Biotransformation

The biotransformation of 2-AQSA and its derivatives is facilitated by specific enzymes produced by microorganisms. These enzymatic reactions are central to the cleavage of the stable chemical structure of sulfonated anthraquinones. The degradation typically involves initial attacks on the peripheral groups and subsequent breakdown of the core anthraquinone structure.

A key initial step in the anaerobic degradation of sulfonated anthraquinones is desulfonation, which involves the cleavage of the carbon-sulfur (C-S) bond. researchgate.net For example, Pseudomonas nitroreducens WA anaerobically transforms sodium 1-aminoanthraquinone-2-sulfonate into 1-aminoanthraquinone (B167232) and sulfite. researchgate.net This process is a reductive reaction where the sulfonated compound acts as an electron acceptor. researchgate.net The bacterial degradation of anthraquinone dyes is often initiated by reductases that catalyze the cracking of the conjugated dye bonds, leading to decolorization. nih.gov

Following the initial transformations, the anthraquinone ring structure is further broken down. Under aerobic conditions, the degradation pathway can involve demethylation, hydrogenation, and dehydroxylation. nih.gov The anthraquinone ring is typically cleaved into single benzene (B151609) rings, which are then ultimately mineralized into smaller molecules like phthalic acid or benzoic acid, and eventually carbon dioxide and water. nih.gov Oxidoreductase enzymes, such as laccases and peroxidases, also play a significant role in the degradation of anthraquinone dyes. researchgate.netwhiterose.ac.uk For instance, laccases have been shown to transform Remazol Brilliant Blue R, an anthraquinone dye, leading to the opening of the anthraquinone ring. whiterose.ac.uk

Advanced Analytical Methodologies for Trace this compound Environmental Monitoring

Effective monitoring of 2-AQSA and its degradation byproducts in environmental samples is crucial for assessing the extent of contamination and the efficacy of remediation strategies. Due to the low concentrations at which these compounds can be present, highly sensitive and specific advanced analytical methodologies are required.

Chromatographic techniques coupled with mass spectrometry are the primary tools for the detection and identification of trace levels of 2-AQSA and its metabolites. High-Performance Liquid Chromatography (HPLC) combined with High-Resolution Mass Spectrometry (HRMS) has been used to identify degradation products such as 4-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid from the breakdown of Reactive Blue 4. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used to analyze the biotransformation pathway, identifying intermediate and final products. nih.govwhiterose.ac.uk For more volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify smaller molecules like benzoic acid and phthalic acid. whiterose.ac.uk

In addition to identifying degradation products, electrochemical methods can be used to study the redox properties of 2-AQSA, which is relevant to its role as an electron shuttle in bioremediation processes. amazonaws.comacs.org Thin-layer spectroelectrochemistry can be used to measure the reduction potential of such compounds. acs.org These advanced methods provide the necessary sensitivity and specificity to monitor the fate of 2-AQSA in complex environmental matrices and to understand the intricate pathways of its degradation.

Table 2: Analytical Methodologies for this compound and Metabolite Detection

| Analytical Method | Abbreviation | Application | Analytes Detected |

| High-Performance Liquid Chromatography-High Resolution Mass Spectrometry | HPLC-HRMS | Identification of non-volatile degradation products. nih.gov | 4-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid. nih.gov |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of biotransformation pathways and intermediates. nih.govwhiterose.ac.uk | Anthraquinone metabolites, opened anthraquinone ring fragments. nih.govwhiterose.ac.uk |

| Gas Chromatography-Mass Spectrometry | GC-MS | Detection of smaller, more volatile degradation products. whiterose.ac.uk | Phthalic acid, benzoic acid. whiterose.ac.uk |

| Ultraviolet-Visible Spectrophotometry | UV-Vis | Monitoring decolorization of dyes. whiterose.ac.uk | Overall reduction in dye concentration. whiterose.ac.uk |

Applications of 2 Anthraquinonesulfonic Acid in Materials Science and Chemical Engineering

2-Anthraquinonesulfonic Acid in High-Performance Dyes and Pigments: Beyond Basic Coloration

This compound, particularly the 2-isomer, serves as a cornerstone intermediate in the synthesis of a wide array of high-performance dyes. scribd.com Its importance is second only to azo dyes in the coloration industry. scribd.com The anthraquinone (B42736) structure provides a stable chromophore, and the sulfonic acid group imparts water solubility while also acting as a reactive site that can be readily substituted. wikipedia.orgcymitquimica.com This allows for the creation of dyes with specific properties for various applications. Approximately 80% of anthraquinone dyes have historically been prepared via anthraquinonesulfonic acids. scribd.com The sulfonation of anthraquinone without a mercury catalyst almost exclusively yields beta-substituted acids like this compound and its disulfonated derivatives (2,6- and 2,7-disulfonic acids). google.com

The versatility of this compound stems from the reactivity of the sulfonic acid group, which can be easily replaced by nucleophiles such as amino, alkylamino, hydroxy, and alkoxy groups. wikipedia.org This chemical handle is fundamental to building more complex and functional dye molecules.

A pivotal intermediate derived from the anthraquinone family for producing acid and reactive dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.orgcymitquimica.com Although not directly this compound, its synthesis and subsequent reactions illustrate the principles of building complex dyes from sulfonated anthraquinone precursors. researchgate.net The synthesis of many acid anthraquinone dyes involves the condensation of bromamic acid with various aromatic amines. wikipedia.org

Key Synthesis Example: From Bromamic Acid to C.I. Reactive Blue 19

Starting Material : Bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a critical intermediate. wikipedia.orgresearchgate.net

Condensation : The bromine atom in bromamic acid is replaced by condensing it with an aromatic amine, such as 3-(2-hydroxyethylsulfonyl)-aniline. wikipedia.org This reaction forms a vibrant blue dye chromophore. wikipedia.org

Esterification : The resulting molecule is then esterified with sulfuric acid to create the final reactive dye, C.I. Reactive Blue 19. wikipedia.org This dye, patented in 1949, remains one of the most significant reactive dyes due to its brilliant blue shade and good fastness properties. wikipedia.org

Disperse dyes, which are non-ionic and designed for hydrophobic fibers like polyester, can also be synthesized from anthraquinone intermediates. kvmwai.edu.inepa.gov The general process involves creating a colored anthraquinone structure and ensuring it lacks water-solubilizing groups like sulfonic acid. kvmwai.edu.in While this compound itself is water-soluble, it can be converted into intermediates where the sulfonate group is replaced, leading to precursors for disperse dyes. kvmwai.edu.ingoogle.com

Dyes derived from anthraquinone are renowned for their excellent light fastness, a property conferred by the stable anthraquinone core. wikipedia.orgrunshengchemical.com Acidic and weakly acidic dyes derived from amino anthraquinone sulfonic acid, for instance, demonstrate good light fastness when applied to wool. runshengchemical.com

The structural modifications made during dye synthesis significantly influence the final fastness properties. Research has shown that introducing specific substituent groups can enhance stability. For example, introducing a sulfonic acid group, methyl group, or other substituents adjacent to an amino group on the anthraquinone ring can improve its stability against photo-oxidation. runshengchemical.com The formation of amine salts from anthraquinone sulfonic acids can also yield dyes with exceptional wet fastness properties. google.com

The table below summarizes typical fastness properties for anthraquinone-based reactive dyes on cotton, demonstrating their high performance.

| Fastness Property | Performance Grade |

| Color Fixation (%) | > 90% |

| Fastness to Soaping | Grade 4 or higher |

| Fastness to Rubbing | Grade 4 or higher |

| Washing Stability | Excellent after 20 cycles |

| (Data synthesized from research on azo-anthraquinone reactive dyes) researchgate.net |

Synthesis of Reactive and Disperse Dyes with Tunable Properties

Integration of this compound in Functional Polymers and Composite Materials

The applications of this compound extend beyond dyes into the realm of functional materials, where it imparts specific electrochemical or physical properties to polymers and composites.

One significant application is its use as a doping agent for inherently conducting polymers (ICPs). When polypyrrole is synthesized in the presence of this compound (AQSA), the resulting conductive fabric exhibits improved conductance and stability compared to polymers doped with simpler ions like chloride. aatcc.org It is theorized that the planar structure of AQSA allows for stacking between the polymer chains, which facilitates the hopping of electrons between chains and enhances conductivity. aatcc.org This doping strategy has been successfully applied to a variety of fabrics, including nylon, polyester, cotton, and acrylics, to create conductive textiles. researchgate.net

Table: Effect of Dopant on Polypyrrole-Coated Fabric Resistance

| Dopant | Amount (% on weight of fabric) | Surface Resistance (Ohms/sq) |

|---|---|---|

| Chloride (FeCl₃ only) | - | 1250 |

| p-Toluenesulfonic acid | 10 | 1100 |

| Naphthalene-2-sulfonic acid | 10 | 500 |

| This compound | 10 | 522 |

| This compound | 100 | 176 |

(Data from a study on conductive textiles based on polypyrrole) aatcc.org

Furthermore, this compound can be chemically integrated into more complex composite structures. In one study, it was covalently attached to a metal-organic framework (MOF), NH₂-MIL-101(Fe), to create a redox-mediating composite. researchgate.net This AQS-modified MOF demonstrated significantly enhanced catalytic activity in degrading bisphenol A, achieving a 97.7% removal rate. researchgate.net In another example, it was embedded during the hydrothermal synthesis of core-shell carbon nanoparticles, contributing to materials with highly pH-responsive electrochemical properties. researchgate.net

Utilization of this compound in Organic Electronics and Optoelectronic Devices

The inherent redox activity and electronic properties of the anthraquinone core make this compound and its derivatives valuable in the field of organic electronics.

As established in the context of conducting polymers, this compound facilitates charge transfer. aatcc.org Its sodium salt is known to form charge-transfer complexes. sigmaaldrich.com The ability of the anthraquinone moiety to accept electrons is central to this function. scbt.com When used as a dopant in polypyrrole, AQSA not only improves conductivity but also enhances the polymer's stability by reducing the level of hydroxy functionalization on the pyrrole (B145914) units from 80% (chloride only) to about 30%. aatcc.org This indicates that AQSA plays a crucial role in defining the final structure and electronic properties of the semiconductor polymer.

While direct application of this compound in dye-sensitized solar cells is not widely documented in the provided sources, the principles are demonstrated by closely related derivatives. For instance, anthraquinone-1,8-disulfonic acid potassium salt has been used as an interfacial modifier in perovskite solar cells (PSCs). nih.govresearchgate.net In this role, the anthraquinone derivative passivates defects at the interface between the electron transport layer (e.g., SnO₂) and the perovskite layer. nih.govresearchgate.net The synergistic effect of the sulfonic acid groups, the carbonyl groups of the anthraquinone core, and the potassium ions optimizes the energy level alignment and improves the quality of the perovskite film. nih.govresearchgate.net This modification led to a significant increase in power conversion efficiency (PCE) from 21.36% to 23.96% and improved the device's stability. nih.govresearchgate.net These findings highlight the potential of sulfonated anthraquinones to enhance the performance of optoelectronic devices by controlling interfacial properties.

This compound as a Catalyst or Co-Catalyst in Chemical Synthesis

The redox-cycling capability of the anthraquinone structure allows this compound and its salts to act as effective catalysts or redox mediators in various chemical processes.

A primary industrial application is as a catalyst in alkaline pulping for the paper industry. fishersci.fr In the soda pulping process, this compound enhances the delignification of wood pulp through a redox cycle, similar to unsubstituted anthraquinone. Though discovered to be an efficient pulping catalyst even before anthraquinone itself, its higher production cost has limited its widespread use in this sector.

Its role as a redox mediator has also been explored in environmental applications. When immobilized on a metal-organic framework, it was shown to be a highly effective mediator for the degradation of pollutants. researchgate.net The sodium salt of this compound is also used as an electron acceptor in various biological redox systems. scbt.com

| Application Area | Role of this compound | Mechanism/Function |

| Pulp & Paper | Catalyst | Enhances delignification via redox cycling. |

| Environmental Remediation | Redox Mediator | Augments degradation of pollutants (e.g., bisphenol A). researchgate.net |